![molecular formula C15H22 B1203844 Cuparene CAS No. 16982-00-6](/img/structure/B1203844.png)
Cuparene
Overview
Description
Cuparene, an aromatic sesquiterpene, has been a focal point of synthetic photochemistry and sesquiterpene chemistry due to its complex molecular structure that includes vicinal quaternary carbons on a five-membered ring, making its synthesis challenging yet intriguing for chemists.
Synthesis Analysis
The formal synthesis of this compound involves innovative photochemical approaches and stereoselective additions. For instance, the photochemical C5-homologation of 4-isopropenyltoluene with methyl 2,4-dioxopentanoate led to the synthesis of isolaurene, which was further converted to 5-cuparenone, constituting a formal synthesis pathway for this compound (Takeshita, Mori, & Nakamura, 1984). Another approach employed the chiral synthon (+)-5 for the formal syntheses of this compound, showcasing the construction of quaternary carbon with stereoselective additions (Okano, Suemune, & Sakai, 1988).
Scientific Research Applications
Isolation and Characterization : Cuparene has been isolated from various sources like Chamaecyparis thyoides, Biota orientalis, and Widdringtonia species. It was found to give terephthalic acid upon oxidation with dilute nitric acid, indicating its aromatic nature (Enzell & Erdtman, 1958).
Synthetic Approaches : Studies have been conducted on the synthetic photochemistry of this compound. For instance, the photochemical C5-homologation of 4-isopropenyltoluene with methyl 2,4-dioxopentanoate was used in the formal synthesis of this compound (Takeshita, Mori, & Nakamura, 1984).
Biological Properties and Applications : this compound-type sesquiterpenes have been extracted from the mycelial culture of Flammulina velutipes, demonstrating antimicrobial activity against various pathogens (Ishikawa et al., 2000). Additionally, cytotoxic this compound sesquiterpenes isolated from Laurencia microcladia showed significant cytotoxic activity against lung cancer cell lines (Kladi et al., 2005).
Chemical Synthesis and Modification : Various methods have been developed for the synthesis of this compound and related compounds, showcasing the ability to construct its complex carbon framework (Bailey & Khanolkar, 1991). There have been efforts to create efficient approaches to synthesize this compound, such as through epoxide rearrangement-based ring-contraction and ring-closing metathesis reactions (Srikrishna, Satyanarayana, & Prasad, 2007).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Cuparene, as a sesquiterpenoid, is part of the terpenoid biosynthesis pathway Terpenoids are a large class of natural products with diverse structures and functions They are derived from the five-carbon building block isoprene, and sesquiterpenoids like this compound are composed of three isoprene units
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of this compound. Additionally, this compound is isolated from the Cupressaceae family , suggesting that its production and activity may be influenced by the plant’s growth conditions.
properties
IUPAC Name |
1-methyl-4-[(1R)-1,2,2-trimethylcyclopentyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPBCXNFNIJSV-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@]2(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168762 | |
Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16982-00-6 | |
Record name | (+)-Cuparene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16982-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cuparene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-p-(1,2,2-Trimethylcyclopentyl)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-p-(1,2,2-trimethylcyclopentyl)toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPARENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24IR5X2B93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (+)-cuparene?
A1: The molecular formula of (+)-cuparene is C15H22, and its molecular weight is 202.34 g/mol.
Q2: What are some key spectroscopic characteristics of (+)-cuparene?
A2: (+)-Cuparene's structure is confirmed through techniques like NMR and MS. While specific spectroscopic data points are not provided in these abstracts, researchers utilize 1H- and 13C-NMR, and 2D NMR techniques to elucidate its structure. Mass spectrometry is commonly employed to confirm its molecular weight. [, , , , , , ]
Q3: Can you describe a concise synthesis of (+)-cuparene?
A3: Several synthetic routes have been explored. One approach utilizes a chiral synthon (+)-5 to stereoselectively construct the quaternary carbon bearing the tolyl group via a 1,4-addition of (p-tolyl)2Zn. [] Another method involves a photomediated cyclization of a chiral α-(aminobutyl)styrene followed by microwave-assisted Cope elimination. []
Q4: What is significant about the structure of cuparene-type compounds in terms of synthesis?
A4: this compound-type compounds possess vicinal quaternary carbons on a five-membered ring. The construction of this structural motif, particularly the quaternary carbon attached to the tolyl group, presents a synthetic challenge that has been addressed using various strategies. [, , ]
Q5: What is the significance of Reetz chemistry in the synthesis of (+)-cuparene?
A5: Reetz chemistry, specifically the use of dimethyltitanium dichloride for alkylation, has been employed to install the quaternary centers present in (+)-cuparene, highlighting the versatility of this reagent in complex molecule synthesis. []
Q6: Where is (+)-cuparene found in nature?
A6: (+)-Cuparene has been identified in various natural sources. It is a predominant sesquiterpene hydrocarbon in callus tissue of Perilla frutescens Britton var. crispa Decne f. purpurea Makino (Akachirimen). [] It's also found in liverworts like Bazzania pompeana [] and Dumortiera hirsuta. [] Additionally, it's isolated from the red alga Laurencia okamurai Yamada. []
Q7: Does (+)-cuparene exhibit any antimicrobial properties?
A7: While (+)-cuparene itself has not been widely reported for direct antimicrobial effects, closely related this compound-type sesquiterpenes like enokipodins C and D, isolated from the mushroom Flammulina velutipes, demonstrate antimicrobial activity against the fungus Cladosporium herbarum and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. []
Q8: What is the significance of the discovery of brominated this compound-derived compounds?
A8: The isolation of novel brominated this compound-derived sesquiterpene ethers, like 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp. points to the potential of marine organisms as sources of structurally unique and biologically active this compound derivatives. []
Q9: How is (+)-cuparene biosynthesized?
A9: Studies using deuterium-labeled mevalonic acid in Perilla sp. callus cultures have provided insights into this compound biosynthesis. The labeling patterns suggest a concurrent 1,4-hydride shift and double 1,3-hydride shift for cyclopentane ring formation. Additionally, the data indicates the loss of two H-5 and one H-2 atoms from mevalonate during aromatic ring formation. [, ]
Q10: What is the role of cytochrome P450 enzymes in the biosynthesis of this compound-related compounds?
A10: Research on enokipodins A-D, this compound-type sesquiterpenes, reveals the involvement of cytochrome P450 enzymes in their biosynthesis. Using cytochrome P450 inhibitors like 1-aminobenzotriazole, researchers were able to trap less-highly oxygenated intermediates, shedding light on the biosynthetic pathway of these compounds. [, ]
Q11: What are the potential applications of (+)-cuparene?
A11: While specific applications of (+)-cuparene itself are not extensively detailed in the provided research, its presence as a major component in essential oils of plants like Dorema aucheri [] and Valeriana hardwickii var. arnottiana [] suggests potential uses in flavoring and fragrance industries.
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